molecular formula C9H16O2 B2880318 (2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid CAS No. 2248175-55-3

(2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid

Cat. No. B2880318
CAS RN: 2248175-55-3
M. Wt: 156.225
InChI Key: URPUGOPIDYZVGG-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid, also known as CPDMBA, is a chiral compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPDMBA belongs to the class of cyclopropyl fatty acids, which are known for their anti-inflammatory and anti-cancer properties.

Mechanism of Action

The exact mechanism of action of (2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid is not fully understood. However, it has been suggested that (2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid exerts its effects by modulating various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the AMPK pathway.
Biochemical and Physiological Effects:
(2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and improve glucose tolerance and insulin sensitivity. (2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid has also been found to reduce oxidative stress and inflammation in animal models of liver disease.

Advantages and Limitations for Lab Experiments

(2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid has several advantages for lab experiments. It is a chiral compound, which makes it useful for studying enantioselective reactions. (2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid is also stable under normal laboratory conditions, which makes it easy to handle and store.
However, there are some limitations to using (2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid in lab experiments. (2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid is relatively expensive compared to other cyclopropyl fatty acids, which may limit its use in large-scale experiments. In addition, (2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid has a low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on (2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid. One area of research is to further elucidate the mechanism of action of (2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid. This will help to better understand how (2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid exerts its anti-inflammatory, anti-cancer, and anti-diabetic effects.
Another area of research is to explore the potential of (2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid as a therapeutic agent for various diseases. (2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid has shown promise as a potential treatment for inflammatory diseases, cancer, and diabetes. Further studies are needed to determine the efficacy and safety of (2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid in humans.
Conclusion:
In conclusion, (2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid is a chiral compound that has gained significant attention in the scientific community due to its potential therapeutic applications. (2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid has anti-inflammatory, anti-cancer, and anti-diabetic properties. It is synthesized using various methods, and has advantages and limitations for lab experiments. Future research on (2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid will help to further elucidate its mechanism of action and explore its potential as a therapeutic agent for various diseases.

Synthesis Methods

(2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid can be synthesized using various methods, including the Grignard reaction, Suzuki coupling, and Heck reaction. The most common method used for the synthesis of (2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid is the Grignard reaction. In this method, cyclopropylmagnesium bromide is reacted with 2,3-dimethyl-3-bromobutyric acid in the presence of a catalyst such as copper iodide to yield (2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid.

Scientific Research Applications

(2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. (2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
(2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid has also been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. It has been suggested that (2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid exerts its anti-cancer effects by inducing apoptosis and inhibiting angiogenesis.
In addition, (2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has been suggested that (2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid exerts its anti-diabetic effects by activating the AMP-activated protein kinase (AMPK) pathway, which plays a key role in glucose and lipid metabolism.

properties

IUPAC Name

(2R)-3-cyclopropyl-2,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-6(8(10)11)9(2,3)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPUGOPIDYZVGG-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(C)(C)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)C(C)(C)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-Cyclopropyl-2,3-dimethylbutanoic acid

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